4-Methyl-1-(methylamino)cyclohexane-1-carbonitrile hcl chemical properties
4-Methyl-1-(methylamino)cyclohexane-1-carbonitrile hcl chemical properties
Technical Whitepaper: Chemical Properties and Synthetic Utility of 4-Methyl-1-(methylamino)cyclohexane-1-carbonitrile Hydrochloride
Executive Summary
4-Methyl-1-(methylamino)cyclohexane-1-carbonitrile hydrochloride (CAS: 1420800-13-0) is a bifunctional α-aminonitrile building block utilized extensively in pharmaceutical development and complex organic synthesis[1][2]. As a direct precursor in the , this compound serves as a critical intermediate for the stereocontrolled construction of sterically hindered arylcyclohexylamines[3][4]. This whitepaper details its physicochemical profile, the mechanistic causality behind its synthesis, and its downstream reactivity, providing a self-validating framework for researchers and drug development professionals.
Physicochemical Profiling
Understanding the physical properties of this intermediate is crucial for optimizing reaction conditions and ensuring long-term storage stability. Freebase α-aminonitriles are thermodynamically unstable over extended periods, often undergoing retro-Strecker decomposition that releases toxic hydrogen cyanide (HCN). By isolating the compound as a hydrochloride salt, the amine lone pair is protonated, preventing it from assisting in the expulsion of the cyanide leaving group and thereby granting indefinite shelf stability[2].
Table 1: Quantitative Physicochemical Data
| Property | Value / Description |
| Chemical Name | 4-Methyl-1-(methylamino)cyclohexane-1-carbonitrile HCl |
| CAS Number | 1420800-13-0[1][5] |
| Molecular Formula | C₉H₁₇ClN₂[1] |
| Molecular Weight | 188.70 g/mol [1][6] |
| SMILES (Freebase) | CNC1(C#N)CCC(C)CC1[7] |
| Physical State | Solid (Crystalline Powder) |
| Solubility | Soluble in H₂O, Methanol; Insoluble in non-polar organics |
Synthetic Methodology: The Modified Strecker Condensation
The synthesis of 4-methyl-1-(methylamino)cyclohexane-1-carbonitrile relies on a modified[2][8]. The reaction is a multicomponent condensation between 4-methylcyclohexanone, methylamine, and a cyanide source.
Mechanistic Causality: Methylamine hydrochloride is deliberately chosen over free methylamine. It serves a dual purpose: it acts as the nucleophile for initial hemiaminal formation, and it provides the mild acidic environment (via the NH₄⁺ equivalent) necessary to protonate the carbonyl oxygen. This protonation is the thermodynamic driver that forces the dehydration of the unstable hemiaminal into a highly electrophilic iminium ion, which is subsequently trapped by the cyanide nucleophile[2][9].
Mechanistic pathway of the modified Strecker synthesis for α-aminonitrile formation.
Protocol 1: Synthesis of the α-Aminonitrile HCl Salt
Note: This protocol must be executed in a highly ventilated fume hood due to the use of cyanide salts.
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Reagent Preparation: Dissolve 1.1 equivalents of methylamine hydrochloride in a minimal volume of distilled water. Add 1.05 equivalents of potassium cyanide (KCN) to the aqueous solution.
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Condensation: Slowly add 1.0 equivalent of 4-methylcyclohexanone to the stirring aqueous mixture. The biphasic system should be stirred vigorously at room temperature for 24–48 hours.
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Extraction: Extract the resulting freebase α-aminonitrile using dichloromethane (DCM) or diethyl ether. Wash the organic layer with brine and dry over anhydrous Na₂SO₄.
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Salt Formation: Filter the drying agent and cool the organic filtrate to 0°C. Bubble anhydrous HCl gas (or add a stoichiometric amount of ethereal HCl) into the solution until precipitation ceases.
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Isolation: Filter the resulting white crystalline powder and wash with cold anhydrous ether.
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Validation Checkpoint: The final product must exhibit a sharp, distinct C≡N stretch at ~2230 cm⁻¹ in FTIR spectroscopy. The aqueous waste must be tested for residual cyanide and neutralized with sodium hypochlorite before disposal.
Chemical Reactivity: The Bruylants Reaction
The primary utility of 4-methyl-1-(methylamino)cyclohexane-1-carbonitrile is its participation in the Bruylants reaction[3][4]. Unlike standard Grignard additions to nitriles (which typically yield imines or ketones), α-aminonitriles undergo a unique substitution pathway.
Mechanistic Causality: When exposed to an organometallic reagent (e.g., an aryl Grignard), the nitrogen lone pair of the aminonitrile assists in the ejection of the cyano group. This decyanation forms a resonance-stabilized iminium intermediate[4][10]. The Grignard reagent then attacks this electrophilic center. Because 4-methylcyclohexanone derivatives exist as a mixture of cis and trans conformers, the nucleophilic attack on the iminium ion is highly stereoselective, typically favoring axial attack to yield the thermodynamically stable diastereomer[10].
The Bruylants reaction mechanism illustrating decyanation and subsequent Grignard trapping.
Protocol 2: Grignard Addition via Bruylants Reaction
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Freebasing: Suspend 4-methyl-1-(methylamino)cyclohexane-1-carbonitrile HCl in a biphasic mixture of DCM and 1M NaOH. Extract the freebase into the organic layer, dry over Na₂SO₄, and concentrate under reduced pressure. Crucial: The reaction must be strictly anhydrous moving forward to prevent quenching the Grignard reagent.
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Grignard Addition: Dissolve the freebase in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere and cool to 0°C.
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Nucleophilic Attack: Dropwise, add 1.5 to 2.0 equivalents of the desired Grignard reagent (e.g., phenylmagnesium bromide). Causality for Temperature Control: The initial decyanation is highly exothermic. Maintaining 0°C prevents unwanted side reactions, such as reductive decyanation or enamine formation via deprotonation[10].
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Reflux: Once addition is complete, gradually warm the reaction to room temperature, then reflux for 2–4 hours to drive the sterically hindered nucleophilic attack to completion.
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Quenching: Cool the reaction to 0°C and carefully quench with saturated aqueous NH₄Cl. Extract with an organic solvent, dry, and purify via chromatography or crystallization.
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Validation Checkpoint: The complete disappearance of the C≡N stretch (~2230 cm⁻¹) in FTIR and the emergence of aromatic protons in ¹H NMR confirm the successful displacement of the nitrile group.
Safety and Toxicology
The handling of α-aminonitriles requires stringent safety protocols. While the hydrochloride salt of 4-methyl-1-(methylamino)cyclohexane-1-carbonitrile is stable, the freebase form and the intermediate stages of the Strecker synthesis pose a severe inhalation hazard due to the potential evolution of hydrogen cyanide (HCN) gas. All freebasing and condensation steps must be performed in a certified fume hood equipped with a cyanide gas detector.
References
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Title: The Bruylants and related reactions Source: Semantic Scholar / Arkivoc URL:[Link]
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Title: Strecker amino acid synthesis Source: Wikipedia URL:[Link]
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Title: Bruylants reaction Source: Wikipedia URL:[Link]
Sources
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- 3. Bruylants reaction - Wikipedia [en.wikipedia.org]
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- 5. 4-Methyl-1-(methylamino)cyclohexane-1-carbonitrile hydrochloride | 1420800-13-0 [sigmaaldrich.com]
- 6. 1420800-13-0 | Sigma-Aldrich [sigmaaldrich.com]
- 7. 4-methyl-1-(methylamino)cyclohexane-1-carbonitrile 97% | CAS: 790263-34-2 | AChemBlock [achemblock.com]
- 8. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
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- 10. researchgate.net [researchgate.net]

